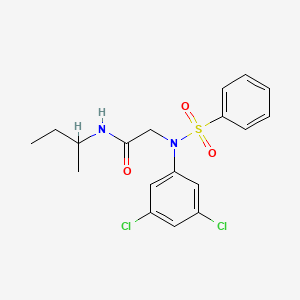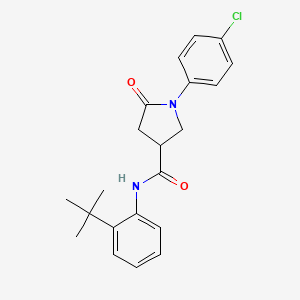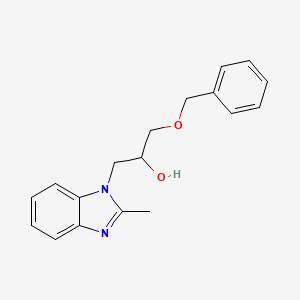
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is able to produce its various physiological effects.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has a range of biochemical and physiological effects, including vasodilation, platelet inhibition, and smooth muscle relaxation. These effects are mediated through the increased production of cGMP, which leads to the activation of various downstream signaling pathways. N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic effects, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its specificity for sGC stimulation, which allows for more targeted effects compared to other compounds that may have more broad effects. However, one limitation of N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is in the development of more potent and long-lasting sGC stimulators, which may have greater therapeutic potential. Another area of interest is in the combination of sGC stimulators with other drugs, such as PDE5 inhibitors, to produce synergistic effects. Finally, there is also interest in exploring the potential use of sGC stimulators in the treatment of other diseases, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of sec-butylamine with 3,5-dichlorophenyl isocyanate, followed by reaction with phenylsulfonyl chloride and glycine. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the treatment of cardiovascular diseases, as sGC stimulators have been shown to have vasodilatory effects and improve cardiac function. N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been studied for its potential use in the treatment of pulmonary hypertension, as well as in the regulation of blood glucose levels in diabetes.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(16-10-14(19)9-15(20)11-16)26(24,25)17-7-5-4-6-8-17/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNCFDWVHKMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)



![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
